3,4,5-Trimethoxybenzoic Acid-d9 is a deuterated derivative of 3,4,5-trimethoxybenzoic acid, a compound notable for its applications in organic synthesis and medicinal chemistry. The presence of deuterium (d9) in its structure enhances its utility in various analytical techniques, particularly in nuclear magnetic resonance spectroscopy. This compound is classified under benzoic acids and is recognized for its unique chemical properties and reactivity.
3,4,5-Trimethoxybenzoic Acid-d9 can be synthesized through various methods involving methylation and subsequent reactions with deuterated reagents. The compound is commercially available from suppliers like SynZeal Research Pvt Ltd and LGC Standards, which provide high-purity samples for research and industrial applications .
The synthesis of 3,4,5-trimethoxybenzoic acid-d9 typically involves several key steps:
The purification process often involves:
The molecular structure of 3,4,5-trimethoxybenzoic acid-d9 features three methoxy groups attached to a benzene ring at positions 3, 4, and 5 relative to the carboxylic acid functional group. The incorporation of deuterium atoms replaces hydrogen atoms in the molecule.
3,4,5-trimethoxybenzoic acid-d9 can participate in various chemical reactions typical of carboxylic acids and aromatic compounds:
The reactivity of this compound can be influenced by the electron-donating effects of the methoxy groups, which stabilize positive charges during electrophilic substitution reactions.
The mechanism of action for 3,4,5-trimethoxybenzoic acid-d9 primarily involves its interaction with biological targets at the molecular level. Its methoxy groups enhance lipophilicity and potentially influence binding affinity to various receptors or enzymes.
Studies have indicated that compounds with similar structures may exhibit anti-inflammatory or analgesic properties due to their ability to modulate biochemical pathways involving prostaglandins or other mediators.
Relevant data indicate that the compound maintains integrity under normal laboratory conditions but should be stored away from light and moisture to prevent degradation .
3,4,5-trimethoxybenzoic acid-d9 has several scientific uses:
3,4,5-Trimethoxybenzoic Acid-d9 (CAS 84759-05-7) is a deuterium-labeled derivative of 3,4,5-trimethoxybenzoic acid (CAS 118-41-2), where nine hydrogen atoms are replaced by deuterium (²H or D) isotopes. Its molecular formula is C10H3D9O5, resulting in a molecular weight of 221.25 g/mol—approximately 9 atomic mass units higher than its non-deuterated counterpart (212.20 g/mol) [2] [5] [6]. This strategic isotopic substitution occurs at the methoxy (-OCH3 → -OCD3) and aromatic positions, creating a chemically identical but spectroscopically distinct analogue [2] [3]. The incorporation of deuterium significantly enhances metabolic stability by resisting cleavage of carbon-deuterium bonds, a phenomenon known as the kinetic isotope effect. This property allows researchers to trace the compound’s biological pathway without altering its inherent biochemical interactions [2] [3] [7].
Table 1: Comparative Molecular Attributes
Property | 3,4,5-Trimethoxybenzoic Acid-d9 | Non-Deuterated Analog |
---|---|---|
CAS Number | 84759-05-7 | 118-41-2 |
Molecular Formula | C10H3D9O5 | C10H12O5 |
Molecular Weight (g/mol) | 221.25 | 212.20 |
Key Structural Feature | Nine deuterium atoms | Nine hydrogen atoms |
3,4,5-Trimethoxybenzoic Acid-d9 serves as a critical labeled metabolite of Trimebutine, a spasmolytic drug used in gastrointestinal disorder management [2] [3]. In pharmacokinetic studies, deuterium labeling enables precise tracking of Trimebutine’s metabolic fate using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The higher mass of deuterium generates distinct mass spectral signatures, allowing researchers to differentiate the metabolite from endogenous compounds in biological matrices (e.g., blood, urine) without interference [2] [7]. This capability is indispensable for quantifying metabolite concentrations, elucidating metabolic pathways, and assessing drug bioavailability. Furthermore, the compound’s stability under physiological conditions ensures accurate longitudinal studies, providing insights into metabolite accumulation and elimination kinetics in model systems [2] [3] [7].
The foundational chemistry of non-deuterated 3,4,5-trimethoxybenzoic acid (historically termed Eudesmic acid) dates to early 20th-century studies on benzoic acid derivatives [5] [8]. Its synthesis was typically achieved by methylating gallic acid (3,4,5-trihydroxybenzoic acid) using dimethyl sulfate [8]. Interest in its deuterated form emerged in the late 20th century, driven by the need for isotopically labeled tracers in pharmacology. A seminal 1990 study by Dieks et al. (Journal of Labelled Compounds and Radiopharmaceuticals, 28:1093) first documented the synthesis and application of 3,4,5-Trimethoxybenzoic Acid-d9 as a metabolite of Trimebutine [2] [3]. This work established radiopharmaceutical-grade synthesis protocols and validated its use in metabolic pathway tracing. The compound’s commercial availability (e.g., Santa Cruz Biotechnology, 5 mg/$360) further accelerated its adoption in drug metabolism research [2] [3].
Table 2: Historical and Research Milestones
Year | Development | Significance | Reference |
---|---|---|---|
~1960s | Synthesis of non-deuterated form (Eudesmic acid) | Enabled pharmaceutical derivatization | [5] [8] |
1990 | Dieks et al. synthesizes/deploys deuterated variant | Introduced as tracer for Trimebutine metabolism | [2] [3] |
Present | Commercial research availability | Facilitates standardized pharmacokinetic assays | [2] [3] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0